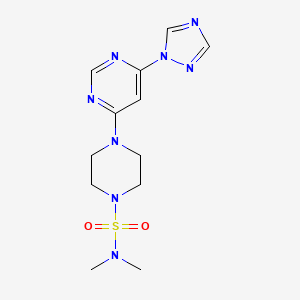

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Description

4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at position 6 and a dimethylpiperazine sulfonamide group at position 2. The pyrimidine-triazole scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . The sulfonamide group enhances solubility and bioavailability, while the dimethylpiperazine moiety may influence target binding and metabolic stability .

Properties

IUPAC Name |

N,N-dimethyl-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N8O2S/c1-17(2)23(21,22)19-5-3-18(4-6-19)11-7-12(15-9-14-11)20-10-13-8-16-20/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGVTZNHTHWLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with the piperazine sulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Physicochemical and Pharmacokinetic Insights

- Solubility: The sulfonamide group in the target compound and 3(b) improves aqueous solubility compared to non-sulfonamide analogs like 2i .

- Metabolic Stability : Dimethylpiperazine in the target compound may reduce CYP-mediated oxidation compared to unsubstituted piperazines (e.g., 39 in ) .

Key Research Findings and Trends

Triazole-Pyrimidine Hybrids : Compounds like the target and 2i leverage the triazole-pyrimidine scaffold for hydrogen bonding and π-π stacking, critical for enzyme inhibition .

Sulfonamide Role : Sulfonamide-containing analogs (target compound, 3(b)) exhibit improved solubility and bioavailability, aligning with trends in kinase inhibitor design .

Electron-Deficient Substituents : Nitro and trifluoromethyl groups (2i, 3(b)) enhance electrophilicity but may introduce metabolic liabilities, necessitating structural optimization .

Biological Activity

The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule notable for its diverse biological activities. Its structure incorporates a piperazine ring , a pyrimidine moiety , and a triazole group , which contribute to its potential as a therapeutic agent in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, anticancer, and neuroprotective properties.

Structural Characteristics

The unique combination of functional groups in this compound allows it to interact with various biological targets. The presence of the triazole and pyrimidine components is particularly significant for its biological activity.

| Component | Function | Biological Activity |

|---|---|---|

| Triazole | Antifungal | Effective against various fungi |

| Pyrimidine | Antibacterial | Active against multiple bacteria |

| Piperazine | Anticancer | Induces apoptosis in cancer cells |

Antifungal Activity

The 1,2,4-triazole moiety is well-known for its antifungal properties. Studies have shown that derivatives containing this structure exhibit significant activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against these fungi .

Antibacterial Activity

Research indicates that the compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition of strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications to the piperazine or pyrimidine rings can enhance antibacterial potency .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies reveal that it activates caspase pathways and inhibits cell proliferation by downregulating oncogenes. In particular, compounds related to this sulfonamide have shown effectiveness in various cancer cell lines, including breast and lung cancers .

Neuroprotective Activity

Emerging studies suggest that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation. It appears to inhibit key signaling pathways such as NF-kB and MAPK, which are involved in neuroinflammatory responses . This property indicates potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the efficacy of triazole-containing compounds:

- Antifungal Efficacy : A study demonstrated that a related triazole derivative had an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, showcasing significant antifungal activity compared to standard treatments .

- Antibacterial Studies : Another investigation reported that derivatives showed up to 16 times higher activity than ampicillin against drug-resistant strains of Staphylococcus aureus .

- Cancer Research : In a clinical setting, a triazole derivative was evaluated for its anticancer properties and found to significantly reduce tumor size in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.